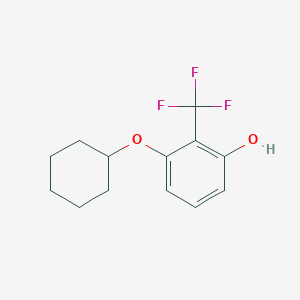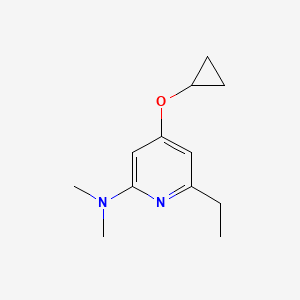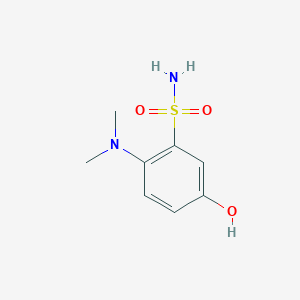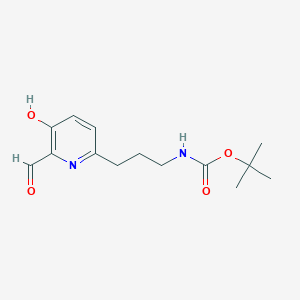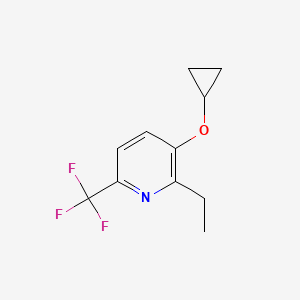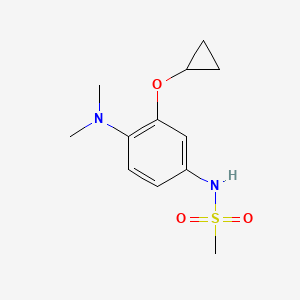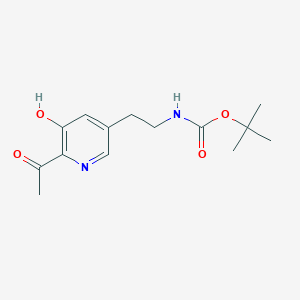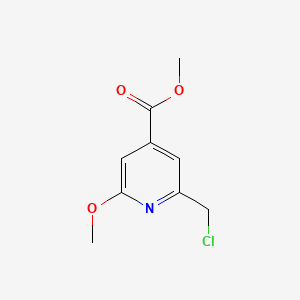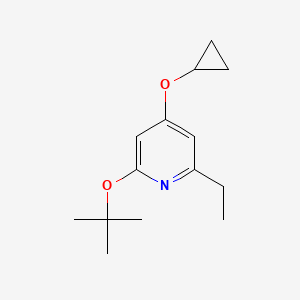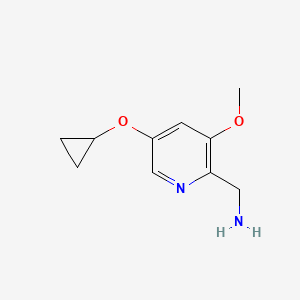
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a chlorosulfonyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of pyridine to introduce a nitro group at the desired position.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form the acetylamino derivative.
Chlorosulfonation: Introduction of the chlorosulfonyl group using chlorosulfonic acid.
Esterification: Esterification of the carboxylic acid group to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetylamino group can be reduced to an amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-6-(chlorosulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(fluorosulfonyl)pyridine-2-carboxylate
Uniqueness
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Propriétés
Formule moléculaire |
C9H9ClN2O5S |
|---|---|
Poids moléculaire |
292.70 g/mol |
Nom IUPAC |
methyl 4-acetamido-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O5S/c1-5(13)11-6-3-7(9(14)17-2)12-8(4-6)18(10,15)16/h3-4H,1-2H3,(H,11,12,13) |
Clé InChI |
OVIZBSKPGYSCOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


